molecular formula C12H16O2 B7771434 Isoamyl benzoate CAS No. 54846-63-8

Isoamyl benzoate

Cat. No.: B7771434
CAS No.: 54846-63-8
M. Wt: 192.25 g/mol
InChI Key: MLLAPOCBLWUFAP-UHFFFAOYSA-N
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Description

Isoamyl benzoate, also known as 3-methylbutyl benzoate, is an organic compound with the molecular formula C12H16O2. It is an ester formed from isopentyl alcohol and benzoic acid. This compound is known for its pleasant fruity aroma, making it a common ingredient in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isopentyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:

C6H5COOH+C5H11OHC6H5COOC5H11+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​COOH+C5​H11​OH→C6​H5​COOC5​H11​+H2​O

The reaction mixture is heated under reflux to drive the reaction to completion, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the esterification process is scaled up, and alternative catalysts such as p-toluenesulfonic acid or acidic ion exchange resins may be used to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Isoamyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoamyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Commonly used in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of isopentyl benzoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester group undergoes nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of various products .

Comparison with Similar Compounds

Isoamyl benzoate can be compared with other esters such as:

    Ethyl benzoate: Similar in structure but with an ethyl group instead of an isopentyl group. It also has a pleasant aroma but differs in volatility and solubility.

    Methyl benzoate: Contains a methyl group and is known for its strong wintergreen scent. It is more volatile than isopentyl benzoate.

    Isopentyl acetate:

This compound stands out due to its unique combination of a benzoic acid moiety and an isopentyl alcohol moiety, giving it distinct chemical and physical properties .

Properties

IUPAC Name

3-methylbutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047185
Record name Isopentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a mild, sweet, fruity-like odour
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033380
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.992
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94-46-2, 54846-63-8
Record name Isoamyl benzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=94-46-2
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Record name Isoamyl benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentyl benzoate
Source DTP/NCI
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Record name 1-Butanol, 3-methyl-, 1-benzoate
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Record name Isopentyl benzoate
Source EPA DSSTox
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Record name Isopentyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123
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Record name ISOAMYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methylbutyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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